An In-depth Technical Guide on the Synthesis and Characterization of 6-methylquinazoline-2,4(1H,3H)-dione
An In-depth Technical Guide on the Synthesis and Characterization of 6-methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. This document details a specific and efficient synthetic protocol, thorough characterization data, and relevant workflows for researchers engaged in the exploration of novel quinazolinedione derivatives.
Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione
A prevalent and effective method for the synthesis of 6-methylquinazoline-2,4(1H,3H)-dione involves a one-pot reaction from 2-amino-5-methylbenzamide using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This approach offers a high yield and straightforward procedure[4].
A detailed methodology for the synthesis is provided below, adapted from established procedures[4].
Materials:
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2-amino-5-methylbenzamide
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Di-tert-butyl dicarbonate (Boc)₂O
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4-Dimethylaminopyridine (DMAP)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Hexane
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Water (H₂O)
Procedure:
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To a solution of 2-amino-5-methylbenzamide (1.0 mmol) in DMF (5.0 mL), add DMAP (0.1 mmol) and (Boc)₂O (2.0 mmol).
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Stir the resulting mixture at room temperature for 12 hours.
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After the reaction is complete, pour the mixture into water (50 mL).
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 6-methylquinazoline-2,4(1H,3H)-dione.
The synthesis workflow is illustrated in the diagram below.
Caption: A flowchart illustrating the key steps in the synthesis of 6-methylquinazoline-2,4(1H,3H)-dione.
Characterization Data
The synthesized 6-methylquinazoline-2,4(1H,3H)-dione was characterized by its physical properties and spectroscopic data. The results are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [5] |
| Appearance | White solid | [4] |
| Melting Point | > 250 °C | [4] |
| Yield | 87% | [4] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H) | [4] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3 | [4] |
| ESI-HRMS | m/z calcd for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0664 | [4] |
The logical relationship between the experimental steps and the characterization data is depicted in the following diagram.
Caption: The logical flow from synthesis to the characterization of the final compound.
Biological Context and Significance
Quinazoline and its derivatives are of significant interest due to their diverse biological activities. The quinazoline-2,4(1H,3H)-dione core, in particular, has been identified in compounds with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties[1][6]. The synthesis of derivatives such as 6-methylquinazoline-2,4(1H,3H)-dione is a key step in the development of new therapeutic agents. Further derivatization at the N1 and N3 positions can lead to a wide array of compounds with potentially enhanced biological activities, making this a valuable scaffold for drug discovery programs. For instance, various derivatives have been investigated as PARP inhibitors for cancer therapy and as antibacterial agents[1][7]. The straightforward synthesis and well-defined characterization of 6-methylquinazoline-2,4(1H,3H)-dione provide a solid foundation for such exploratory research.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemuniverse.com [chemuniverse.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
